molecular formula C12H14N4O6 B095173 Deamidosangivamycin CAS No. 18418-00-3

Deamidosangivamycin

Cat. No. B095173
CAS RN: 18418-00-3
M. Wt: 310.26 g/mol
InChI Key: WZXVKMQZIUJYSL-IOSLPCCCSA-N
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Description

Deamidosangivamycin is a chemical compound with the molecular formula C12H14N4O6 . It is an N-glycosylpyrrolopyrimidine that is tubercidin in which the hydrogen at position 5 of the pyrrolopyrimidine moiety has been replaced by a carboxy group.


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactants, products, and conditions of the reaction . Unfortunately, specific information about the chemical reactions involving Deamidosangivamycin is not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . Unfortunately, specific information about the physical and chemical properties of Deamidosangivamycin is not available in the sources I found.

Scientific Research Applications

  • Salinomycin Sensitization in Cancer Cells :

    • Research Focus : Salinomycin's potential in cancer treatment through a novel mechanism of sensitization in cancer cells, both chemo- and radiation-treated.
    • Key Findings : Salinomycin induced G2 arrest and DNA damage in radiation-treated cells, with reduced p21 levels. It inhibited p-glycoprotein, playing a role in drug efflux reduction, thus potentially enhancing chemotherapy effects (Kim et al., 2012).
  • Desethylamiodarone and Cardiac Repolarization :

    • Research Focus : Investigating Desethylamiodarone's effects on cardiac repolarization and its potential mechanism of action.
    • Key Findings : Desethylamiodarone's prolongation of cardiac repolarization is at least partially dependent on transcription rather than direct effects on cell-membrane channels or receptors (Drvota et al., 1998).
  • Arylacetamide Deacetylase and Rifamycins :

    • Research Focus : The role of human arylacetamide deacetylase in deacetylating rifamycins, a class of antibiotics.
    • Key Findings : Arylacetamide deacetylase was identified as the enzyme responsible for deacetylating rifamycins, influencing drug metabolism and potential hepatotoxicity (Nakajima et al., 2011).
  • Histone Deacetylase 6 (HDAC6) Inhibition :

    • Research Focus : Investigating Tubacin, a small-molecule inhibitor of HDAC6-mediated tubulin deacetylation.
    • Key Findings : Tubacin selectively inhibits α-tubulin deacetylation without affecting histone acetylation, offering potential therapeutic applications as antimetastatic and antiangiogenic agents (Haggarty et al., 2003).
  • Data Envelopment Analysis in Preventive Medicine :

    • Research Focus : The feasibility of using Data Envelopment Analysis (DEA) to predict obesity.
    • Key Findings : DEA can predict environmentally driven obesity, establishing well-fitted models for the risk of obesity (Narimatsu et al., 2015).
  • Sequence-Selective DNA Binding Drugs :

    • Research Focus : The potential of Mithramycin A and Chromomycin A3 in inhibiting neuronal apoptosis.
    • Key Findings : These drugs inhibited neuronal apoptosis induced by oxidative stress and DNA damage, suggesting their use as neurological therapeutics (Chatterjee et al., 2001).
  • Mitomycin in Ophthalmic Practice :

    • Research Focus : The use of Mitomycin, an antibiotic, in various ocular and adnexal surgeries.
    • Key Findings : Mitomycin has been effective in reducing scarring and inhibiting the wound healing response in ocular surgeries (Abraham et al., 2006).
  • Fosfomycin Mechanisms and Clinical Consequences of Resistance

    :

    • Research Focus : Understanding the mechanisms, frequency, and clinical implications of fosfomycin resistance.
    • Key Findings : Resistance mechanisms include modifications of membrane transporters and MurA mutations, with fosfomycin resistance being more common in certain bacterial strains (Falagas et al., 2019).

properties

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O6/c13-9-6-4(12(20)21)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)22-11/h1,3,5,7-8,11,17-19H,2H2,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXVKMQZIUJYSL-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deamidosangivamycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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